molecular formula C6H10F3NO B1423306 3-Methoxy-3-(trifluoromethyl)pyrrolidine CAS No. 1354952-00-3

3-Methoxy-3-(trifluoromethyl)pyrrolidine

Cat. No.: B1423306
CAS No.: 1354952-00-3
M. Wt: 169.14 g/mol
InChI Key: KZMBLHMFRVHVQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-3-(trifluoromethyl)pyrrolidine is a sophisticated chiral building block of significant interest in medicinal chemistry and drug discovery. This compound features a saturated five-membered pyrrolidine ring, a scaffold highly valued for its three-dimensional (3D) coverage and ability to explore pharmacophore space due to sp3-hybridization, which can enhance solubility and improve the druggability of potential drug candidates . The core structure is strategically decorated with two key functional groups: a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) at the 3-position. The incorporation of the trifluoromethyl group is a well-established strategy in lead optimization . This moiety is a strong electron-withdrawing group that significantly enhances the metabolic stability of molecules by forming strong carbon-fluorine bonds, thereby reducing the rate of oxidative metabolism and prolonging half-life . Furthermore, it increases lipophilicity, which can improve membrane permeability and bioavailability . The methoxy group adds further versatility, serving as a handle for hydrogen bonding and allowing for fine-tuning of the molecule's electronic properties and polarity. This combination of a privileged pyrrolidine scaffold with these specific substituents makes this compound a highly versatile intermediate. Its primary research value lies in the design and synthesis of novel bioactive molecules. It is particularly useful for creating potential enzyme inhibitors or receptor modulators, as the stereochemistry of the pyrrolidine ring can lead to different biological profiles when interacting with enantioselective protein targets . Researchers can leverage this compound to develop new chemical entities for various therapeutic areas, including central nervous system (CNS) disorders, infectious diseases, and inflammatory conditions. Applications: • Key intermediate in medicinal chemistry & lead optimization • Versatile scaffold for constructing potential enzyme inhibitors & receptor modulators • Building block for novel bioactive molecules in agrochemical & material science research Note: This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

3-methoxy-3-(trifluoromethyl)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c1-11-5(6(7,8)9)2-3-10-4-5/h10H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMBLHMFRVHVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCNC1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

Key Compounds and Their Substituents:

Compound Name Substituents CAS Number Key Properties/Applications Reference
3-Methoxy-3-(trifluoromethyl)pyrrolidine -CF₃, -OCH₃ (same carbon) 2089277-80-3 Enhanced metabolic stability, drug design
4-Nitro-3-(trifluoromethyl)pyrrolidine-2-carboxylate -CF₃, -NO₂, -COOR N/A Chiral ligands, agrochemical applications
tert-Butyl-3-({[3-(CF₃)phenyl]sulfanyl}methyl)pyrrolidine -CF₃, -S-CH₂-C₆H₄-CF₃, Boc-protected N/A Sulfur-based ligands, catalysis
3,3,4,4-Tetrafluoropyrrolidine -F (four substituents) N/A Similar potency to parent compounds
3-[4-(Trifluoromethyl)phenoxy]pyrrolidine -O-C₆H₄-CF₃ (phenoxy group) 2228253-72-1 Increased lipophilicity, receptor binding
3-(Trifluoromethyl)pyrrolidine -CF₃ (no methoxy) 644970-41-2 Simplified analog, reduced steric hindrance

Analysis:

  • Electronic Effects : The -CF₃ group in this compound withdraws electrons, while -OCH₃ donates electrons, creating a polarized environment that enhances interactions with biological targets . In contrast, compounds like 3-(trifluoromethyl)pyrrolidine (lacking -OCH₃) exhibit reduced electronic complexity, which may lower target specificity .
  • Steric Considerations : The tert-butyl carbamate in compound Ig () introduces bulkiness, limiting its use in sterically sensitive applications compared to the more compact this compound .

Physicochemical Properties

Property This compound 3-(Trifluoromethyl)pyrrolidine 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine
Molecular Weight (g/mol) 207.6 (hydrochloride salt) 139.12 267.68
Solubility Moderate (polar solvents) High (due to smaller size) Low (hydrophobic phenoxy group)
Stability High (resistant to oxidation) Moderate Moderate (prone to hydrolysis)

Preparation Methods

Pyrrolidine Ring Formation

The pyrrolidine ring is commonly constructed via cyclization reactions involving appropriate amino and carbonyl precursors. Typical methods include:

The choice of starting materials depends on the desired substitution pattern on the pyrrolidine ring.

The trifluoromethyl group is a key functional moiety imparting unique chemical and physical properties. Its introduction is generally achieved by:

Industrial and laboratory methods may apply catalytic systems to improve yield and selectivity.

Introduction of the Methoxy Group

The methoxy substituent is typically introduced via:

This step is often performed after ring formation and trifluoromethylation to avoid side reactions.

Representative Synthetic Route and Reaction Conditions

A generalized synthetic route for 3-Methoxy-3-(trifluoromethyl)pyrrolidine is as follows:

Step Reaction Reagents/Conditions Notes
1 Pyrrolidine ring formation Cyclization of amino precursors under basic or acidic conditions Ensures ring closure with proper substitution
2 Trifluoromethyl group introduction Reaction with trifluoromethyl iodide or copper trifluoromethyl complexes May require catalysts, inert atmosphere
3 Methoxylation Nucleophilic substitution with methanol or sodium methoxide Performed under controlled temperature to avoid side reactions

Industrial Production Considerations

Industrial synthesis optimizes these steps to maximize yield and purity while minimizing cost and environmental impact. Techniques include:

Data Table Summarizing Preparation Methods

Preparation Aspect Methodology Reagents/Conditions Advantages Challenges
Pyrrolidine ring formation Cyclization of amino precursors Basic or acidic conditions, heat Efficient ring closure Control of stereochemistry
Trifluoromethyl group introduction Use of trifluoromethyl iodide, copper reagents Catalysts, inert atmosphere, controlled temp High selectivity for CF3 group Cost of reagents, handling of toxic gases
Methoxy group introduction Nucleophilic substitution with methanol Mild heating, base catalysis Straightforward substitution Avoiding side reactions
Overall synthesis Stepwise or convergent synthesis Optimization of reaction sequence High yield, purity Complexity of multi-step synthesis

Research Findings and Literature Insights

  • The trifluoromethylation step often employs copper-mediated protocols due to their high efficiency and selectivity in introducing the CF3 group onto nitrogen-containing heterocycles.
  • Methoxylation is typically carried out after trifluoromethylation to prevent interference with the trifluoromethylation reagents.
  • The stereochemistry at the 3-position can be controlled by choice of chiral precursors or catalysts, although this is a complex aspect requiring further optimization.
  • Industrial synthesis benefits from vapor-phase chlorination/fluorination techniques for related trifluoromethylpyridine derivatives, but for pyrrolidines, solution-phase methods predominate.
  • Patents and recent publications emphasize the use of trifluoromethyl sulfonate reagents and flow chemistry to improve scalability and environmental profiles.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methoxy-3-(trifluoromethyl)pyrrolidine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving palladium-catalyzed cross-coupling reactions. For example, outlines a scheme using NaH and TsCl for sulfonylation, followed by Suzuki-Miyaura coupling with arylboronic acids under Pd(PPh₃)₄ catalysis. Reaction temperatures (e.g., 90°C vs. 105°C) significantly affect regioselectivity and yield due to steric and electronic effects of the trifluoromethyl and methoxy groups . describes a propionic acid derivative reacting with pyrrolidine under reflux, emphasizing solvent choice (benzene) and extraction protocols to isolate intermediates .

Q. Which purification techniques are optimal for isolating this compound intermediates?

  • Methodological Answer : Liquid-liquid extraction (e.g., using benzene/water phases) followed by column chromatography is effective for removing unreacted starting materials. highlights sequential washes with HCl and NaHCO₃ to eliminate acidic/byproduct residues, while crystallization at low temperatures enhances purity . For polar intermediates, suggests computational pre-screening of solvent systems to optimize solubility and crystallization .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm the methoxy and trifluoromethyl substituents (distinct δ ~3.3 ppm for OCH₃ and δ ~120 ppm for CF₃ in ¹³C). High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (C-O stretch at ~1100 cm⁻¹). For stereochemical analysis, recommends X-ray crystallography for unambiguous confirmation of substitution patterns .

Advanced Research Questions

Q. How can computational tools streamline the synthesis and optimization of this compound derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, as demonstrated in . For example, reaction path searches can identify energy barriers for trifluoromethyl group incorporation, while machine learning models trained on experimental data (e.g., Pd catalyst performance) reduce trial-and-error in condition screening .

Q. What role do the trifluoromethyl and methoxy groups play in modulating reactivity and selectivity?

  • Methodological Answer : The trifluoromethyl group enhances electrophilicity at the pyrrolidine ring, facilitating nucleophilic substitutions, while the methoxy group stabilizes intermediates via resonance. shows that substitution patterns on the pyridine ring (e.g., para vs. meta) drastically alter reactivity in Suzuki couplings .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Systematic variable testing is critical. For example, shows that Pd catalyst loading (0.5–2 mol%) and solvent polarity (toluene vs. EtOH/H₂O) impact yields by 20–40%. Reproducibility issues may arise from trace moisture in solvents, which deactivates catalysts—strict anhydrous conditions are advised .

Q. What safety protocols are essential when handling reactive intermediates in its synthesis?

  • Methodological Answer : Use PPE (gloves, goggles) and fume hoods to avoid inhalation/contact (H333/H313 risks). specifies emergency measures: rinse skin with water for 15 minutes and consult a physician if ingested. Avoid benzene () due to toxicity; substitute with safer solvents like THF where possible .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodological Answer : Synthesize analogs with varying substituents (e.g., replacing methoxy with ethoxy or CF₃ with CH₃) and evaluate biological activity. ’s Suzuki coupling protocol enables rapid diversification. Pair this with docking studies (e.g., binding affinity to target proteins) to correlate structural features with activity .

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